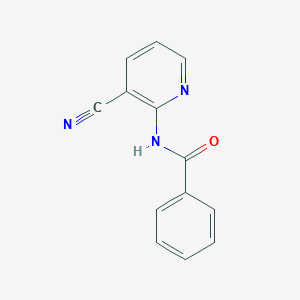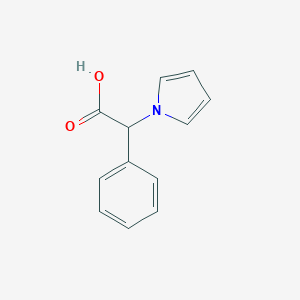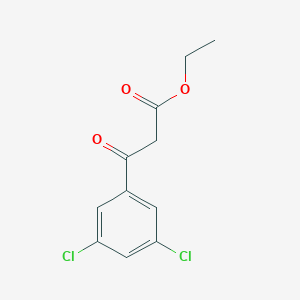
N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
“N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound that likely belongs to the class of organic compounds known as phenylacetamides . These are amide derivatives of phenylacetic acids .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of (4-methoxyphenyl)amine and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods such as X-ray diffraction (XRD) analysis . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the structure of trimethylsilyl(4-methoxyphenyl)-carbamate and N-(4-methoxyphenyl)formamide was determined by X-ray diffraction (XRD) analysis. Reactions of (4-methoxyphenyl)amine and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .Aplicaciones Científicas De Investigación
Crystal Structure and Conformation
A study by Reis et al. (2013) explored the crystal structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, which has a closely related structure to N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. This research revealed the compound's anti-rotamer conformation and the positional relationships of its atoms, providing insights into its molecular structure and potential interactions (Reis et al., 2013).
Structural Characterization of Derivatives
Gomes et al. (2015) investigated the structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including details about their planarity and conformation. This research is relevant to understanding the molecular geometry of similar compounds (Gomes et al., 2015).
Antibacterial Effects of Derivatives
Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one, including compounds structurally related to N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, and evaluated their antibacterial activity. This study provides insights into the potential antibacterial applications of these compounds (Behrami & Dobroshi, 2019).
Synthesis and Biological Evaluation
Ramaganesh et al. (2010) focused on synthesizing and evaluating the biological properties of a series of compounds structurally related to N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. The study highlighted the importance of structural characterization for understanding biological activity (Ramaganesh et al., 2010).
Molecular and Supramolecular Structures
Research by Reis et al. (2014) provided detailed structural characterization, including X-ray analysis, of novel 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamides. This study adds to the understanding of the molecular and supramolecular structures of compounds related to N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (Reis et al., 2014).
Potential for Antibacterial and Antioxidant Applications
Chitreddy and Shanmugam (2017) synthesized novel 4H-chromene-3-carboxamide derivatives, including compounds related to N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, and investigated their antibacterial and antioxidant activities. This research suggests potential applications in these areas (Chitreddy & Shanmugam, 2017).
Chemosensor Applications
Meng et al. (2018) developed a fluorescence chemosensor based on a derivative of 2-oxo-2H-chromene-3-carboxamide, showing potential applications in detecting ions like Cu2+ and H2PO4−. This study indicates the usefulness of these compounds in chemical sensing (Meng et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-13-8-6-12(7-9-13)18-16(19)14-10-11-4-2-3-5-15(11)22-17(14)20/h2-10H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIDYPCYACCLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353566 | |
| Record name | N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | |
CAS RN |
1846-94-2 | |
| Record name | N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-METHOXYPHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




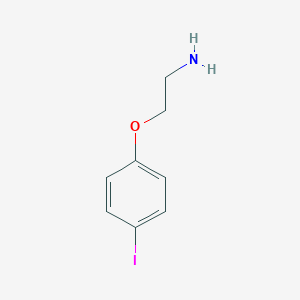



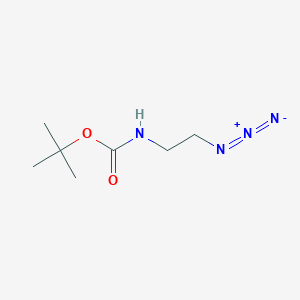

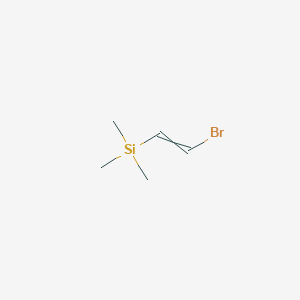

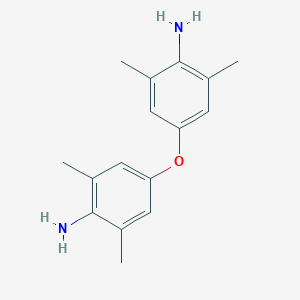
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)
